molecular formula C13H20ClNO B7779453 (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride CAS No. 1215194-05-0

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride

Cat. No.: B7779453
CAS No.: 1215194-05-0
M. Wt: 241.76 g/mol
InChI Key: PMKBLGNPWCWAAH-LOCPCMAASA-N
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Description

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride: is a chiral compound with significant importance in various scientific fields. It is known for its unique structural properties, which make it a valuable compound in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpropanol and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is used as a chiral building block in the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions.

Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors provide valuable insights into the mechanisms of action of chiral drugs.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its chiral properties make it valuable in the production of enantiomerically pure substances.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-butanol: This compound has a similar structure but differs in the length of the carbon chain.

    (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-pentanol: Another similar compound with a longer carbon chain.

Uniqueness: (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is unique due to its specific chiral configuration and the presence of both phenyl and pyrrolidinyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBLGNPWCWAAH-LOCPCMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215194-05-0
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215194050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL HYDROCHLORIDE, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53898PKL6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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